

Spectroscopic Data of 1-Bromo-1-fluorocyclohexane: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-1-fluorocyclohexane

Cat. No.: B14755323

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. Due to a lack of publicly available experimental spectra for this specific compound, this document leverages data from analogous compounds, namely bromocyclohexane and fluorocyclohexane, to provide well-founded predictions for its ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Bromo-1-fluorocyclohexane**. These predictions are based on the analysis of substituent effects and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.20 - 2.40	m	2H	H-2, H-6 (axial)
1.95 - 2.15	m	2H	H-2, H-6 (equatorial)
1.60 - 1.85	m	4H	H-3, H-5
1.30 - 1.55	m	2H	H-4

Predicted ^{13}C NMR Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
105.0 (d, $^1\text{JCF} \approx 240$ Hz)	C-1
38.0 (d, $^2\text{JCF} \approx 20$ Hz)	C-2, C-6
24.5	C-3, C-5
23.0	C-4

Predicted ^{19}F NMR Data (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity
-150 to -180	m

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2945 - 2860	Strong	C-H stretching
1450	Medium	CH ₂ scissoring
1150 - 1050	Strong	C-F stretching
680 - 580	Strong	C-Br stretching

Mass Spectrometry (MS)

Predicted Key Mass Fragments (Electron Ionization)

m/z	Proposed Fragment
182/180	[M] ⁺ (Molecular ion)
101	[M - Br] ⁺
81	[C ₆ H ₉] ⁺
55	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed, hypothetical protocols for the acquisition of spectroscopic data for **1-Bromo-1-fluorocyclohexane**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 15-20 mg of **1-Bromo-1-fluorocyclohexane** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

- Cap the NMR tube securely.

¹H NMR Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 20 ppm

¹³C NMR Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm

¹⁹F NMR Acquisition:

- Instrument: 376 MHz NMR Spectrometer
- Solvent: CDCl₃

- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 64
- Relaxation Delay: 1.5 s
- Spectral Width: 300 ppm

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of liquid **1-Bromo-1-fluorocyclohexane** directly onto the center of the ATR crystal.
- Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Clean the ATR crystal thoroughly with isopropanol after the measurement.

Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **1-Bromo-1-fluorocyclohexane** (approximately 1 mg/mL) in dichloromethane.

GC-MS Analysis:

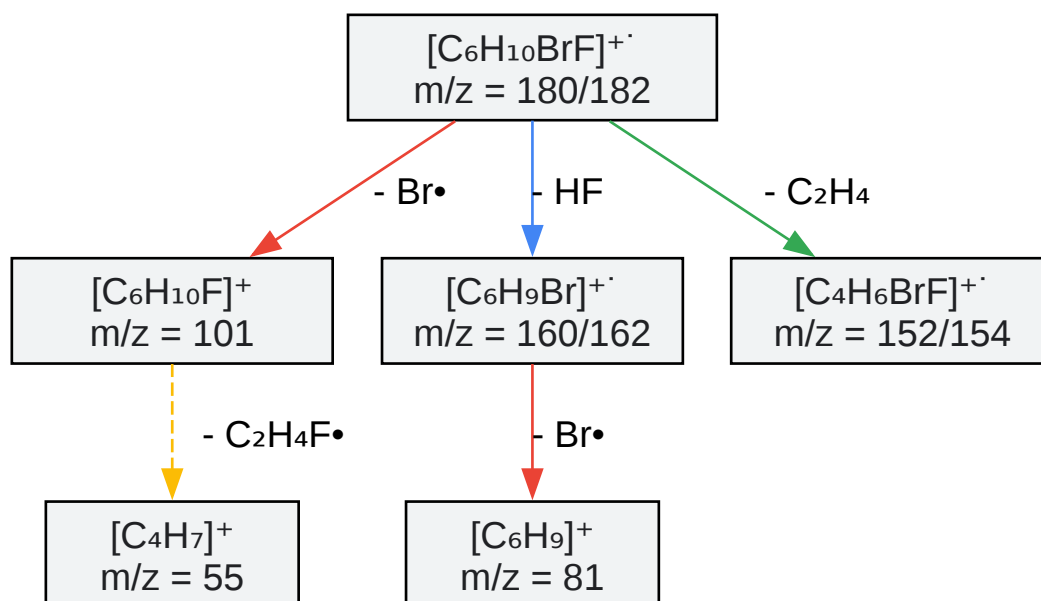
- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent

- Column: HP-5ms (30 m x 0.25 mm x 0.25 μ m)
- Inlet Temperature: 250°C
- Injection Volume: 1 μ L (split mode, 50:1)
- Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the predicted spectroscopic features of **1-Bromo-1-fluorocyclohexane**.

Caption: Predicted NMR correlations for **1-Bromo-1-fluorocyclohexane**.



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